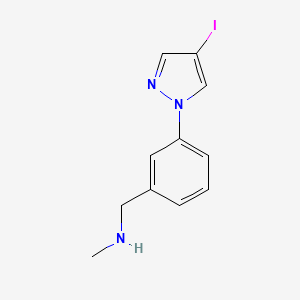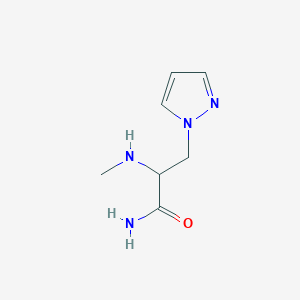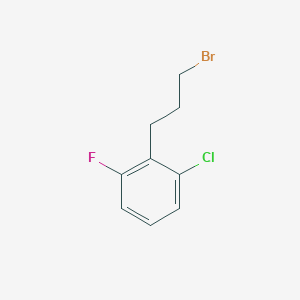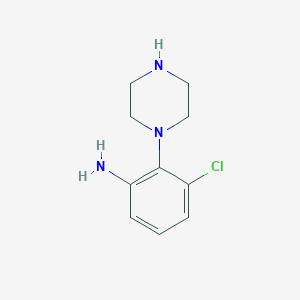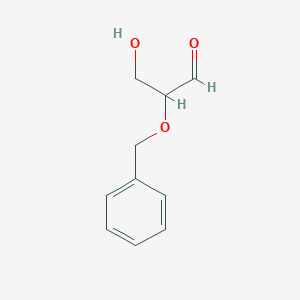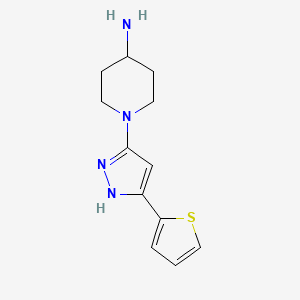
1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine is a compound that features a unique structure combining a thiophene ring, a pyrazole ring, and a piperidine ring
准备方法
The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Piperidine Introduction: The final step involves the formation of the piperidine ring, which can be achieved through a reductive amination reaction.
Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving continuous flow chemistry techniques to enhance efficiency and scalability.
化学反应分析
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or nitro groups present.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study various biological pathways, particularly those involving oxidative stress and inflammation.
作用机制
The mechanism of action of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The piperidine ring can interact with neurotransmitter receptors, potentially modulating neuronal activity.
相似化合物的比较
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(Thiophen-2-ylmethyl)piperidin-4-amine: This compound lacks the pyrazole ring, which may result in different electronic properties and biological activities.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)ethanamine: This compound has an ethanamine group instead of a piperidine ring, which may affect its interaction with biological targets.
The uniqueness of this compound lies in its combination of the thiophene, pyrazole, and piperidine rings, which confer distinct electronic and biological properties.
属性
分子式 |
C12H16N4S |
|---|---|
分子量 |
248.35 g/mol |
IUPAC 名称 |
1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N4S/c13-9-3-5-16(6-4-9)12-8-10(14-15-12)11-2-1-7-17-11/h1-2,7-9H,3-6,13H2,(H,14,15) |
InChI 键 |
LQUDSBGNNFBMPG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)C2=NNC(=C2)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
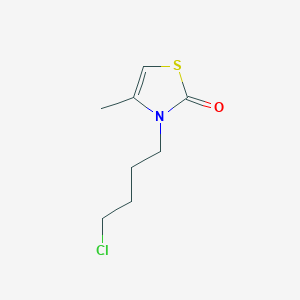
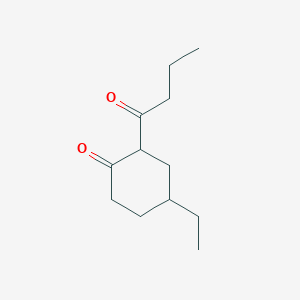
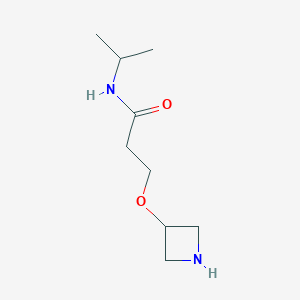
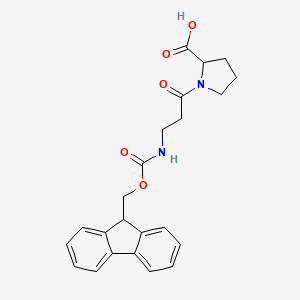

![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
